molecular formula C18H21NO B5838489 N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine

N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine

Cat. No.: B5838489
M. Wt: 267.4 g/mol
InChI Key: IIJPHTDGAPKYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 4-ethoxybenzyl chloride with 2,3-dihydro-1H-inden-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-3-5-16(15)12-17/h6-12,19H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJPHTDGAPKYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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